molecular formula C15H11ClFNO3 B7555507 5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid

5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid

カタログ番号 B7555507
分子量: 307.70 g/mol
InChIキー: QNMJPOINIFWTLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the transport of chloride ions across the cell membrane. CFTRinh-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis and other diseases caused by CFTR dysfunction.

作用機序

5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid works by binding to the cytoplasmic side of the CFTR protein and inhibiting its function. It does so by blocking the ATP-binding site of the CFTR protein, which is essential for its function as a chloride channel. By inhibiting CFTR function, 5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid increases the secretion of chloride ions, leading to improved airway surface liquid volume and mucus clearance.
Biochemical and Physiological Effects:
5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid has been shown to effectively inhibit CFTR function in vitro and in vivo, leading to increased chloride secretion and improved airway surface liquid volume in cystic fibrosis patients. It has also been shown to improve mucus clearance and reduce airway inflammation in animal models of cystic fibrosis. 5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid has also been studied for its potential use in treating other diseases caused by CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.

実験室実験の利点と制限

One advantage of 5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid is its high potency and specificity for the CFTR protein. It has been extensively studied and characterized for its pharmacological properties, making it a reliable tool for studying CFTR function in vitro and in vivo. However, one limitation of 5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid is its potential off-target effects, which may affect the interpretation of experimental results. Additionally, 5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid may not be suitable for long-term use due to its potential toxicity and side effects.

将来の方向性

There are several potential future directions for research on 5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid. One area of research is the development of more potent and specific CFTR inhibitors that can effectively target CFTR dysfunction in cystic fibrosis and other diseases. Another area of research is the optimization of 5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid dosing and administration, to minimize potential toxicity and side effects. Additionally, 5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid may have potential applications in other diseases beyond CFTR dysfunction, such as cancer and neurodegenerative diseases, which warrant further investigation.

合成法

The synthesis of 5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-chlorobenzoyl chloride, which is then reacted with 2-aminobenzoic acid to form 5-(2-carboxyphenyl)-2-chlorobenzoic acid. This intermediate is then reacted with 3-chlorophenylacetic acid to form 5-[[2-(3-chlorophenyl)acetyl]amino]-2-chlorobenzoic acid. Finally, the chloro group is replaced with a fluorine atom using a fluorinating agent to yield 5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid.

科学的研究の応用

5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid has been extensively studied for its potential therapeutic applications in treating cystic fibrosis and other diseases caused by CFTR dysfunction. It has been shown to effectively inhibit CFTR function in vitro and in vivo, leading to increased chloride secretion and improved airway surface liquid volume in cystic fibrosis patients. 5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid has also been studied for its potential use in treating other diseases caused by CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.

特性

IUPAC Name

5-[[2-(3-chlorophenyl)acetyl]amino]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO3/c16-10-3-1-2-9(6-10)7-14(19)18-11-4-5-13(17)12(8-11)15(20)21/h1-6,8H,7H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMJPOINIFWTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)NC2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。